molecular formula C17H17F3N4O B4128922 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4128922
M. Wt: 350.34 g/mol
InChI Key: XSDXPMINHUFNPQ-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the introduction of trifluoromethyl groups into aromatic compounds. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This can be achieved through hydrosilylation reactions followed by reactions with nucleophilic CF3 sources such as Togni Reagent I .

Industrial Production Methods

Industrial production methods for trifluoromethylpyridine derivatives often involve either direct fluorination or the assembly of pyridine from trifluoromethyl-containing building blocks. The choice of method depends on the desired target compound .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the trifluoromethylation of pyridine derivatives can be achieved using Togni Reagent I in the presence of hydrosilylation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine ring contributes to its unique chemical properties, which can affect its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide apart is its combination of a trifluoromethyl group, a pyridine ring, and a piperazine moiety. This unique structure imparts distinctive physical and chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-2-6-14(13)22-16(25)24-11-9-23(10-12-24)15-7-3-4-8-21-15/h1-8H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDXPMINHUFNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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